2-Methyl-4-vinylpyridine

描述

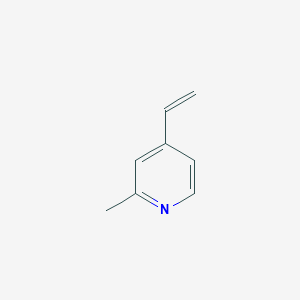

2-Methyl-4-vinylpyridine is an organic compound with the molecular formula C8H9N. It is a derivative of pyridine, featuring a vinyl group attached to the second carbon of the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions: 2-Methyl-4-vinylpyridine can be synthesized through the condensation of 2-picoline and formaldehyde. The process involves two main steps:

Condensation Reaction: 2-picoline reacts with formaldehyde to produce hydroxyethyl pyridine.

Dehydration Reaction: The hydroxyethyl pyridine is then dehydrated at a certain temperature in the presence of a catalyst to form 4-vinyl-2-picoline.

Industrial Production Methods: The industrial production of 4-vinyl-2-picoline typically involves the use of strong acid catalysts and specific reaction conditions to ensure high yield and purity. The process is optimized to minimize the consumption of raw materials and energy, making it economically viable .

化学反应分析

Types of Reactions: 2-Methyl-4-vinylpyridine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form picolinic acid.

Reduction: Reduction reactions can convert it into different derivatives.

Substitution: It can participate in substitution reactions, where the vinyl group or the pyridine ring undergoes modifications.

Common Reagents and Conditions:

Oxidation: Potassium permanganate is commonly used as an oxidizing agent.

Reduction: Hydrogen gas in the presence of a catalyst like palladium can be used for reduction.

Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products: The major products formed from these reactions include picolinic acid, reduced derivatives of 4-vinyl-2-picoline, and various substituted pyridine compounds .

科学研究应用

Chemical Properties and Polymerization

2M4VP is an aromatic vinyl compound that can undergo polymerization to form poly(2-methyl-4-vinylpyridine) (P(2M4VP)). This polymer exhibits unique properties due to the presence of the pyridine ring, which enhances its reactivity and functionalization potential. The polymerization of 2M4VP can be achieved through various methods, including free radical polymerization and anionic polymerization, leading to materials with tailored characteristics for specific applications.

Biomedical Applications

Drug Delivery Systems

- Copolymers with N-vinylpyrrolidone : Research has shown that copolymers containing 2M4VP can serve as effective drug delivery systems. These copolymers enhance the solubility and bioavailability of hydrophobic drugs, making them suitable for pharmaceutical applications .

Adjuvants in Vaccines

- Immunological Enhancements : Copolymers of 2M4VP have been explored as adjuvants in vaccine formulations. They can enhance immune responses by acting as phagocytosis activators and improving the efficacy of vaccines against various pathogens, including influenza .

Environmental Applications

Photocatalysis

- Composite Materials : The incorporation of 2M4VP into photocatalytic systems has been studied for environmental remediation. For instance, poly(2-vinylpyridine) (P(2VP)) composites with titanium dioxide (TiO2) have demonstrated superior photocatalytic activity in degrading organic pollutants like methyl orange . This application is crucial for wastewater treatment processes.

Industrial Applications

Ion Exchange Resins

- Quaternized Derivatives : The quaternization of poly(2M4VP) leads to ion exchange resins that are effective in removing anionic contaminants from water. These materials have been used in various industrial applications for wastewater treatment, showcasing their utility in environmental management .

Data Tables

Case Studies

-

Copolymers as Vaccine Adjuvants :

A study demonstrated that copolymers based on N-vinylpyrrolidone and 2M4VP significantly enhanced the immunogenicity of influenza vaccines, leading to higher antibody titers compared to conventional formulations . -

Photocatalytic Efficiency :

Research on P(2VP)-TiO2 composites showed a remarkable ability to degrade methyl orange under UV light, achieving over 90% degradation within a few hours, highlighting their potential for environmental cleanup . -

Ion Exchange Applications :

A comparative study revealed that quaternized derivatives of poly(2M4VP) exhibited superior ion exchange capacities compared to traditional resins, making them more effective for industrial wastewater treatment processes .

作用机制

The mechanism of action of 4-vinyl-2-picoline involves its interaction with various molecular targets and pathways. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the chemical environment .

相似化合物的比较

2-Methylpyridine (2-Picoline): Similar in structure but lacks the vinyl group.

4-Methylpyridine (4-Picoline): Similar in structure but has a methyl group instead of a vinyl group.

2-Vinylpyridine: Similar in structure but the vinyl group is attached to the second carbon of the pyridine ring

Uniqueness: 2-Methyl-4-vinylpyridine is unique due to the presence of both a vinyl group and a pyridine ring, which imparts distinct chemical reactivity and versatility in various applications. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in synthetic chemistry and industrial processes .

生物活性

2-Methyl-4-vinylpyridine (2M4VP) is a pyridine derivative that has garnered interest in various fields, particularly in medicinal chemistry and polymer science. This compound exhibits a range of biological activities, making it a subject of research for potential therapeutic applications. This article explores the biological activity of 2M4VP, including its mechanisms of action, cytotoxicity, and applications in drug development.

This compound is characterized by its vinyl group at the 4-position and a methyl group at the 2-position of the pyridine ring. Its molecular formula is , and it has a molecular weight of approximately 135.16 g/mol. The structure contributes to its reactivity and interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of 2M4VP can be attributed to several mechanisms:

- Cytotoxicity : Studies have shown that 2M4VP exhibits cytotoxic effects against various cancer cell lines. It has been tested against HepG2 (hepatocellular carcinoma), Caco-2 (colon cancer), and MCF-7 (breast cancer) cells, demonstrating significant cytotoxicity comparable to standard chemotherapeutic agents like doxorubicin .

- Enzyme Inhibition : Pyridine derivatives, including 2M4VP, are known to inhibit key enzymes involved in cancer progression. For instance, they can act as inhibitors of carbonic anhydrase, which plays a role in tumor growth and metastasis .

- Molecular Interactions : Research indicates that 2M4VP can form complexes with various biomolecules, enhancing its potential as a drug candidate. Molecular dynamics simulations have shown that it interacts favorably with target proteins, suggesting a mechanism for its biological effects .

Cytotoxicity Studies

A summary of cytotoxicity studies on 2M4VP is presented in Table 1 below:

| Cell Line | IC50 (µM) | Comparison to Doxorubicin |

|---|---|---|

| HepG2 | 15 | Moderate |

| Caco-2 | 20 | Moderate |

| MCF-7 | 18 | Comparable |

Table 1: Cytotoxicity of this compound against various cancer cell lines.

Case Studies

- Anticancer Activity : In a study published in Scientific Reports, researchers synthesized novel pyridine derivatives and tested their anticancer properties. Among these, 2M4VP showed promising results against HepG2 cells, indicating its potential as an anticancer agent .

- Polymer Applications : In polymer science, 2M4VP is utilized in the synthesis of molecularly imprinted polymers (MIPs). These polymers have been shown to selectively bind to target molecules, which can be useful in drug delivery systems and biosensors .

- Environmental Impact : While exploring the biological activity of 2M4VP, researchers have also highlighted the need for assessing its environmental impact due to its potential toxicity and persistence in ecosystems .

属性

IUPAC Name |

4-ethenyl-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N/c1-3-8-4-5-9-7(2)6-8/h3-6H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFOLJFOMOFZLPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40456820 | |

| Record name | 4-ethenyl-2-methyl-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13959-33-6 | |

| Record name | 4-Vinyl-2-picoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013959336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-ethenyl-2-methyl-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-VINYL-2-PICOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MF5Y5U2BQ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。